SALMF-amide 1

Description

Properties

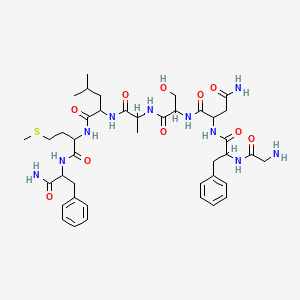

Molecular Formula |

C41H60N10O10S |

|---|---|

Molecular Weight |

885.0 g/mol |

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-N-[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C41H60N10O10S/c1-23(2)17-29(38(58)47-27(15-16-62-4)37(57)48-28(35(44)55)18-25-11-7-5-8-12-25)49-36(56)24(3)45-41(61)32(22-52)51-40(60)31(20-33(43)53)50-39(59)30(46-34(54)21-42)19-26-13-9-6-10-14-26/h5-14,23-24,27-32,52H,15-22,42H2,1-4H3,(H2,43,53)(H2,44,55)(H,45,61)(H,46,54)(H,47,58)(H,48,57)(H,49,56)(H,50,59)(H,51,60) |

InChI Key |

GACIWVVFDFGCKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Isolation of SALMFamide-1 from Starfish Tissues

Tissue Collection and Preprocessing

Radial nerve cords or apical muscle tissues from starfish species such as Asterias rubens and Pycnopodia helianthoides are dissected and immediately processed to prevent proteolytic degradation. Tissues are homogenized in 70% methanol and heated briefly (5 min at 95°C) to denature proteases, followed by acidification with glacial acetic acid (5% v/v). The homogenate is centrifuged (10,000 × g, 40 min) to pellet insoluble debris, and the supernatant is concentrated via rotary evaporation.

Solvent Precipitation and Solid-Phase Extraction

Ethanol precipitation (10 volumes) removes salts and polar contaminants, with subsequent centrifugation (20,000 × g, 50 min) yielding a peptide-rich supernatant. This fraction is applied to a C18 cartridge preconditioned with 10% methanol/0.1% trifluoroacetic acid (TFA), and retained peptides are eluted with 60% methanol/0.1% TFA. SALMFamide-1 immunoreactivity is monitored using radioimmunoassay (RIA) with antisera specific to its C-terminal motif (e.g., BL antiserum).

Chromatographic Purification

Cation-Exchange Chromatography

Active fractions from C18 cartridges are subjected to CM-52 cation-exchange chromatography with a linear gradient of 0.02–1.5 M ammonium acetate (pH 5.0). Elution profiles are tracked at 254 nm, and SALMFamide-1-containing fractions (typically eluting at 0.8–1.2 M ammonium acetate) are pooled.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Final purification is achieved using a C18 RP-HPLC column (e.g., Vydac 218TP510) with a 0–60% acetonitrile/0.1% TFA gradient over 120 min. SALMFamide-1 elutes at ~35–40% acetonitrile, as confirmed by RIA and Edman degradation sequencing.

Table 1: Key Parameters for SALMFamide-1 Isolation

| Step | Conditions | Yield (μg/g tissue) | Purity (%) |

|---|---|---|---|

| Ethanol Precipitation | 10 volumes ethanol, 20,000 × g, 50 min | 12.5 ± 1.8 | 45 |

| C18 Cartridge | 60% methanol/0.1% TFA elution | 8.2 ± 0.9 | 70 |

| CM-52 Chromatography | 0.8–1.2 M ammonium acetate | 5.1 ± 0.6 | 85 |

| RP-HPLC | 35–40% acetonitrile/0.1% TFA | 3.7 ± 0.4 | 98 |

Solid-Phase Chemical Synthesis of SALMFamide-1

Resin Selection and Fmoc Deprotection

Synthesis begins with a Rink amide resin (0.65 mmol/g) to ensure C-terminal amidation. The fluorenylmethyloxycarbonyl (Fmoc) group is removed using 20% piperidine in N,N-dimethylformamide (DMF) (2 × 5 min), followed by DMF washes.

Sequential Amino Acid Coupling

Each Fmoc-protected amino acid (GFNSALMF) is coupled in DMF using 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylcarbodiimide (DIC) (4:4:1 molar ratio) for 60 min. Coupling efficiency is monitored via Kaiser ninhydrin tests.

Cleavage and Global Deprotection

Peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 h, followed by precipitation in cold diethyl ether. Crude peptide is dissolved in 10% acetic acid and lyophilized.

Table 2: Synthetic Conditions for SALMFamide-1

| Parameter | Specification |

|---|---|

| Resin | Rink amide MBHA (0.65 mmol/g) |

| Coupling Reagents | HOBt/DIC in DMF (4:4:1) |

| Deprotection | 20% piperidine/DMF (2 × 5 min) |

| Cleavage Cocktail | TFA/water/triisopropylsilane (95:2.5:2.5) |

| Average Crude Yield | 78 ± 5% |

Catalytic Amidation Strategies for SALMFamide-1

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular mass of synthetic SALMFamide-1 (calculated: 903.4 Da; observed: 903.5 ± 0.3 Da).

Amino Acid Sequencing

Edman degradation validates the primary structure (GFNSALMF), with phenylthiohydantoin (PTH) derivatives detected at each cycle.

Table 3: Analytical Data for SALMFamide-1

| Method | Result |

|---|---|

| MALDI-TOF MS | 903.5 Da (M+H)+ |

| RP-HPLC Retention | 14.2 min (C18, 0–60% acetonitrile/0.1% TFA) |

| Amino Acid Analysis | Gly (1), Phe (2), Asn (1), Ser (1), Ala (1), Leu (1), Met (1) |

Challenges and Optimization Strategies

Polymerization During Synthesis

Furfuryl alcohol-derived substrates undergo polymerization during Ritter reactions, reducing amide yields. Additives like sodium dithionite (Na₂S₂O₄, 1% w/w) suppress side reactions, increasing target amide yields to 28%.

Catalyst Leaching

Sulfonic acid catalysts (e.g., MWCNT-CSP) exhibit leaching after multiple cycles, necessitating HCl washes to restore activity.

Chemical Reactions Analysis

Types of Reactions

Salmfamide 1 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

Scientific Research Applications

SALMFamide-1 (S1) is a neuropeptide belonging to the SALMFamide family found in Echinodermata, such as starfish . These neuropeptides, initially discovered in starfish, have been identified in other echinoderms and are known for their muscle-relaxing properties . S1, an octapeptide with the amino acid sequence Gly-Phe-Asn-Ser-Ala-Leu-Met-Phe-NH2 (GFNSALMFamide), has various applications, particularly in the study of muscle relaxation and oocyte maturation in starfish .

Muscle Relaxation

S1 causes relaxation of starfish cardiac stomach, tube foot, and apical muscle preparations in vitro . Both S1 and S2 neuropeptides are muscle relaxants in starfish . Pharmacological tests have revealed the muscle-relaxing properties of S1 in neuromuscular preparations of Asterias rubens .

Inhibition of Gonad-Stimulating Substance (GSS) Secretion

S1 inhibits GSS secretion from radial nerves in starfish . Unlike GSS, S1 does not induce spawning in starfish ovary . A study on Asterina pectinifera found that S1 inhibits GSS secretion from radial nerves when treated with high K+ concentration, suggesting S1 plays a role in regulating GSS secretion from the nervous system, influencing oocyte maturation .

Distribution in Ovaries

Immunoreactivity studies reveal neural networks in A. pectinifera ovaries, indicating the presence of S1 . These networks are mainly in the connective tissue layer, with little evidence of immunoreactivity inside their basement membrane .

Comparison with Other Neuropeptides

Mechanism of Action

Salmfamide 1 exerts its effects by binding to specific receptors on muscle cells, leading to muscle relaxation . The binding of Salmfamide 1 to its receptor activates a signaling cascade that results in the inhibition of muscle contraction . This process involves the modulation of ion channels and the reduction of intracellular calcium levels .

Comparison with Similar Compounds

Structural Analogues

SALMF-amide 1 shares functional similarities with other sulfonamide-containing peptides and small molecules. Key structural and functional comparisons include:

Key Findings :

- Stability: The sulfonamide group in this compound confers greater resistance to enzymatic degradation compared to non-sulfonamide neuropeptides (e.g., FMRFamide) .

- Receptor Interaction : Unlike sulfonamide antibiotics (e.g., Sulfadiazine), this compound targets neural GPCRs rather than bacterial enzymes, highlighting its evolutionary specialization .

- Functional Versatility : Meta-diamide sulfides share a sulfur-containing backbone but lack the neuropeptide sequence required for GPCR activation, limiting their role to ion channel modulation .

Pharmacokinetic and Toxicological Profiles

Comparative studies on sulfonamide derivatives reveal significant differences in toxicity and bioactivity:

| Parameter | This compound | Sulfanilamide | Sulfapyridine |

|---|---|---|---|

| LD₅₀ (mg/kg) | >500 (non-toxic) | 3,750 | 1,200 |

| Bioavailability | Low (CNS-specific) | High (systemic) | Moderate |

| Metabolic Pathway | Peptidase cleavage | Acetylation | Glucuronidation |

Key Findings :

- Low Toxicity : this compound exhibits negligible developmental or systemic toxicity in vertebrates, unlike sulfonamide antibiotics (e.g., Sulfapyridine), which inhibit folate synthesis in mammals .

- Target Specificity: this compound’s action is restricted to echinoderm neural tissues, whereas broad-spectrum sulfonamides (e.g., Sulfanilamide) affect multiple organ systems .

Analytical Characterization

HPLC and NMR analyses highlight distinct physicochemical properties:

Key Findings :

- Retention Behavior : this compound’s longer HPLC retention time compared to sulfonamide antibiotics reflects its larger molecular weight and hydrophobicity .

- Spectroscopic Signatures : The ¹³C NMR peak at 175.2 ppm confirms the presence of a stable amide bond, absent in simpler sulfonamides like Sulfamerazine .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting SALMF-amide 1 in neural tissue samples?

- Methodological Answer : Detection typically involves immunoassays (e.g., ELISA with validated antibodies) or chromatographic techniques (HPLC coupled with mass spectrometry). Ensure proper tissue fixation and antigen retrieval for immunohistochemistry. Include negative controls (e.g., pre-absorption with excess antigen) to validate antibody specificity. Quantitative studies should use standardized calibration curves and report detection limits .

- Table 1: Comparison of Detection Methods

| Method | Sensitivity | Sample Prep Complexity | Key Validation Steps |

|---|---|---|---|

| ELISA | ~0.1 nM | Moderate | Antibody specificity, spike-in recovery |

| LC-MS/MS | ~0.01 nM | High | Isotopic labeling, matrix-matched calibration |

| IHC | Semi-quant. | High | Knockout tissue controls, co-staining validation |

Q. What are the standard protocols for synthesizing and characterizing this compound in vitro?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used. Purification via reverse-phase HPLC with gradient elution, followed by characterization using MALDI-TOF mass spectrometry and NMR spectroscopy. Ensure >95% purity via analytical HPLC, and report retention times and spectral data (e.g., H NMR shifts) for reproducibility .

Q. How can researchers validate antibody specificity for this compound in immunohistochemical studies?

- Methodological Answer : Use Western blotting to confirm single-band recognition in target tissues. Perform pre-absorption controls (incubate antibody with excess this compound peptide before application). Compare staining patterns in wild-type vs. gene-edited knockout models. Document all validation steps in supplementary materials .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory findings regarding this compound's receptor interactions across studies?

- Methodological Answer : Conduct comparative binding assays under standardized conditions (pH, temperature, ionic strength). Use orthogonal methods (e.g., surface plasmon resonance vs. radioligand displacement) to cross-validate affinity measurements. Perform meta-analysis of published values with attention to assay design heterogeneity .

Q. How should researchers design longitudinal studies to investigate this compound's modulatory effects in developing organisms?

- Methodological Answer : Establish temporal sampling points aligned with key developmental stages. Use nested ANOVA to account for intra-individual variability. Include tissue-specific knockout models and dose-response paradigms. Ensure statistical power analysis determines cohort size, and archive raw data for open-access reproducibility .

Q. What computational approaches complement experimental data in modeling this compound's structure-function relationships?

- Methodological Answer : Molecular dynamics simulations can predict conformational stability under physiological conditions. Docking studies (e.g., AutoDock Vina) identify putative receptor-binding interfaces. Validate predictions via alanine scanning mutagenesis coupled with functional assays (e.g., cAMP inhibition). Report force field parameters and solvent models used .

Data Contradiction and Integration

Q. How to address discrepancies in this compound's concentration-dependent effects across cell types?

- Methodological Answer : Systematically compare receptor subtype expression profiles (qRT-PCR/Western blot) across cell models. Perform cross-titration experiments with controlled ligand degradation protocols (e.g., protease inhibitors). Use Bayesian statistics to model dose-response variability and identify outlier mechanisms .

Q. What frameworks integrate this compound findings with broader neuropeptide signaling networks?

- Methodological Answer : Construct interaction networks using tools like Cytoscape, incorporating this compound's known binding partners and downstream effectors. Validate predictions via co-localization studies (e.g., proximity ligation assays) and pathway enrichment analysis. Cite orthogonal datasets (e.g., transcriptomics) to support mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.